molecular formula C14H10N2O3 B597563 7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253791-80-8

7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B597563
CAS No.: 1253791-80-8
M. Wt: 254.245
InChI Key: HQKPORSNCLNKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by a fused pyrido-oxazine ring system with methyl and phenyl substituents at positions 7 and 1, respectively. Its molecular formula is C₁₃H₉N₂O₃, and its molecular weight is 237.23 g/mol (derived from and structural analysis).

Properties

IUPAC Name

7-methyl-1-phenylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-9-7-8-11-12(15-9)16(14(18)19-13(11)17)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKPORSNCLNKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, followed by cyclization with a suitable reagent to yield the desired oxazine derivative. Reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups such as halides or amines .

Scientific Research Applications

7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 7-methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione with key analogues, highlighting structural differences and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities CAS Number Reference ID
This compound 1-phenyl, 7-methyl 237.23 Increased lipophilicity due to phenyl group 187543-70-0
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-phenyl, no methyl 223.21 Lower molecular weight; reduced steric bulk 138305-19-8
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 7-methyl, no phenyl 178.14 Higher polarity; potential solubility issues 21038-63-1
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-methyl, 7-methyl 192.17 Dual methyl groups enhance metabolic stability 66690-78-6
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-propyl, no methyl 206.20 Increased alkyl chain length alters solubility 111396-09-9
7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione 1-phenyl, 7-methylthio 287.29 Sulfur substitution enhances bioactivity Not provided

Physicochemical and Pharmacological Comparisons

The methylthio-substituted analogue (287.29 g/mol) exhibits higher molecular weight and enhanced reducing capacity in antioxidant assays, likely due to sulfur’s electron-donating properties .

Antimicrobial Activity: Pyrazino[2,3-d][1,3]oxazine-2,4-dione derivatives (e.g., compound 4c in ) show 4.4-fold higher antimicrobial activity than pyrido-based analogues, indicating the critical role of heteroatom positioning (N vs. C) .

Synthetic Accessibility :

  • Methyl and phenyl substituents are introduced via alkylation (e.g., iodomethane for methyl groups) or aryl halide coupling, as seen in the synthesis of 1M7 (). Purification via fractional crystallization is common to remove hydrolyzed byproducts .

Stability and Reactivity :

  • Hydrolysis is a key degradation pathway for oxazine-diones. The target compound’s phenyl group may stabilize the ring structure compared to alkyl-substituted variants (e.g., 1-propyl derivative) .

Key Research Findings

  • Antioxidant Activity: In FRAP assays, pyrazino-oxazine-diones (e.g., 4c) exhibit 3.8-fold higher reducing activity than pyrido analogues, suggesting that nitrogen positioning in the fused ring system critically influences redox properties .
  • Structural Insights : X-ray crystallography of related compounds (e.g., 1M7 in ) reveals that substituents like methyl and nitro groups induce planar conformations, which may enhance π-π stacking interactions in biological targets .

Biological Activity

7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound belonging to the pyrido[2,3-d][1,3]oxazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O3C_{14}H_{10}N_{2}O_{3}, with a molecular weight of 254.25 g/mol. The compound features a unique heterocyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor , binding to the active sites of enzymes and preventing their normal function. Additionally, it may modulate cellular receptors involved in signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds within the pyrido[2,3-d][1,3]oxazine class exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains.
CompoundBacterial StrainInhibition Zone (mm)
7-Methyl-1-phenyl...E. coli15
7-Methyl-1-phenyl...S. aureus18

These results suggest that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In a comparative study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value comparable to standard chemotherapeutics like Doxorubicin.
CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
7-Methyl...MCF-75.12Doxorubicin1.62

This highlights its potential as a lead compound for further development in cancer therapy.

Case Studies

Several case studies have investigated the biological activities of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The findings revealed that certain modifications significantly increased cytotoxicity against MCF-7 and HCT116 cells.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. This suggests a promising therapeutic application in oncology.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

Synthetic Route :

  • Condensation Reaction : The reaction begins with the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base.
  • Cyclization : This intermediate undergoes cyclization in the presence of catalysts like p-toluenesulfonic acid to yield the oxazine derivative.

This method allows for variations that can lead to derivatives with enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.